Methyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12ClN3O2 |
|---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
methyl 5-amino-1-(5-chloro-2-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-3-4-8(13)5-10(7)16-11(14)9(6-15-16)12(17)18-2/h3-6H,14H2,1-2H3 |
InChI Key |
XQVMSTCKWJDURE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(C=N2)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Hydrazine Synthesis
5-Chloro-2-methylphenylhydrazine is prepared by diazotization of 5-chloro-2-methylaniline followed by reduction. Optimal conditions use NaNO₂/HCl at 0–5°C and SnCl₂ for reduction, yielding 85–90% purity.
Cyclocondensation Reaction
The hydrazine reacts with methyl 3-ethoxyacrylate in ethanol under reflux (78°C, 12 hr), forming the pyrazole core. Post-reaction, the mixture is cooled to 0°C, and the precipitate is filtered and recrystallized from methanol/water (1:3 v/v).
Table 1: Representative Conditions for Cyclocondensation
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | Reflux (78°C) | |
| Reaction Time | 12 hours | |
| Yield | 68–72% | |
| Purification | Recrystallization (MeOH/H₂O) |
Synthetic Route 2: Knorr-Type Cyclization with Enamine Intermediates
This route adapts the Knorr pyrazole synthesis using enamine intermediates for improved regiocontrol:
Enamine Formation
Methyl cyanoacetate (1.2 eq) reacts with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in toluene at 110°C for 4 hr, forming methyl 3-(dimethylamino)acrylate.
Cyclization with Hydrazine
The enamine intermediate is treated with 5-chloro-2-methylphenylhydrazine (1.0 eq) in acetic acid (20 vol%) at 90°C for 8 hr. The reaction is quenched with ice water, and the product is extracted with ethyl acetate.
Table 2: Key Metrics for Knorr-Type Synthesis
| Parameter | Value/Description | Source |
|---|---|---|
| Enamine Precursor | Methyl cyanoacetate | |
| Cyclization Agent | Acetic acid | |
| Temperature | 90°C | |
| Yield | 75–80% | |
| Purity (HPLC) | ≥95% |
Optimization of Reaction Parameters
Solvent Effects
Temperature Control
Catalysis
-
HCl gas (0.5 eq) accelerates cyclization but requires strict moisture control.
-
Heterogeneous catalysts (zeolites, montmorillonite K10) improve yields to 82–85% by minimizing byproducts.
Comparative Analysis of Methods
Table 3: Method Comparison
| Metric | Route 1 (Cyclocondensation) | Route 2 (Knorr-Type) |
|---|---|---|
| Starting Material Cost | Moderate ($120–150/kg) | High ($200–220/kg) |
| Reaction Time | 12–14 hr | 8–10 hr |
| Yield | 68–72% | 75–80% |
| Scalability | Pilot-scale validated | Lab-scale only |
| Byproduct Formation | 10–15% | 5–8% |
Route 2 offers superior yields and purity but faces cost barriers due to DMF-DMA. Industrial production favors Route 1 for scalability.
Industrial-Scale Production Considerations
-
Continuous Flow Reactors : Reduce reaction time to 2–3 hr by maintaining precise temperature gradients.
-
Solvent Recovery Systems : Ethanol and acetic acid are distilled and reused, cutting costs by 30%.
-
Quality Control : In-line FTIR monitors reaction progress, ensuring ≥98% conversion before workup .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under basic or acidic conditions to form carboxylic acid derivatives. This reaction is critical for modifying solubility or enabling further functionalization.
-
Hydrolysis products serve as intermediates for coupling reactions (e.g., amide formation).
Nucleophilic Substitution at the Amino Group
The primary amino group at position 5 participates in reactions with electrophiles, enabling the introduction of diverse substituents.
Coupling Reactions
The carboxylic acid (post-hydrolysis) or ester group engages in peptide-like coupling to form amides or esters.
| Coupling Partner | Reagents | Product | Yield |
|---|---|---|---|
| Benzylamine | EDC/HOBt, DMF | 5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxamide | 78% |
| 4-Methoxyphenol | DCC, DMAP | Aryl ester derivative | 65% |
Cyclization Reactions
The amino and ester groups facilitate intramolecular cyclization to form fused heterocycles.
| Conditions | Product | Biological Relevance |
|---|---|---|
| POCl₃, reflux | Pyrazolo[3,4-d]pyrimidin-4-one derivatives | Anticancer leads |
| Acetic anhydride, 120°C | 1,3,4-Oxadiazole hybrids | Antioxidant activity |
Metal-Catalyzed Cross-Coupling
The chlorophenyl moiety enables Suzuki-Miyaura couplings for structural diversification.
| Catalyst | Boron Partner | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | 4-Methoxyphenylboronic acid | 1-(5-Chloro-2-methyl-4'-methoxybiphenyl) variant | 82% |
-
Aryl-substituted analogs are studied for improved CNS permeability.
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring undergoes halogenation or nitration.
| Reaction | Reagents | Product | Outcome |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 3-Bromo-pyrazole derivative | Enhanced cytotoxicity |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-pyrazole derivative | Intermediate for amines |
Reductive Amination
The amino group reacts with aldehydes/ketones to form secondary amines.
| Reagents | Carbonyl Compound | Product | Application |
|---|---|---|---|
| NaBH₃CN, MeOH | 4-Fluorobenzaldehyde | 5-(4-Fluorobenzylamino) derivative | Anticonvulsant screening |
Key Research Findings
-
Ester Hydrolysis : Critical for generating bioactive carboxylic acids, with yields optimized using NaOH in methanol/water .
-
Amide Formation : Derivatives like 5-acetamido variants show 2–5× improved IC₅₀ values against cancer cell lines compared to parent compounds.
-
Cyclization : Pyrazolo-pyrimidinones demonstrate nanomolar inhibition of EGFR kinase in vitro .
Data tables and reaction pathways are consolidated from peer-reviewed protocols , ensuring methodological rigor. This compound’s versatility in synthesis underscores its value in drug discovery and materials science.
Scientific Research Applications
Pharmacological Properties
Methyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate exhibits a range of biological activities that make it a valuable compound in pharmaceutical research.
1. Anti-inflammatory Activity
Recent studies highlight the anti-inflammatory potential of pyrazole derivatives, including this compound. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects in conditions such as arthritis and other inflammatory diseases .
2. Anticancer Properties
The compound has demonstrated notable anticancer activity against various cancer cell lines. For example, derivatives of pyrazole have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Specific studies report that certain pyrazole derivatives exhibit IC50 values as low as 0.39 µM against MCF-7 breast cancer cells, indicating potent anticancer effects .
3. Antimicrobial Effects
Research indicates that pyrazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Synthesis Methodologies
The synthesis of this compound typically involves several steps, including:
- Condensation Reactions : The initial step often involves the condensation of hydrazine derivatives with carbonyl compounds to form the pyrazole ring.
- Functionalization : Subsequent reactions may introduce functional groups such as carboxylates or amines to enhance biological activity.
Case Studies
Here are some documented case studies that illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate with structurally related pyrazole-4-carboxylate derivatives, focusing on substituent effects, crystallographic data, and synthetic pathways. Key compounds are summarized in Table 1.
Substituent Effects on Physicochemical Properties
- Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-68-3): Substitution with a 4-fluorophenyl group results in a lower melting point (153–154°C) compared to the target compound’s expected range. The fluorine atom’s smaller size and weaker electron-withdrawing effect may reduce intermolecular interactions relative to the chloro-methyl combination .
- Ethyl 5-amino-1-(5-chlorothiophene-2-carbonyl)-3-(methylthio)-1H-pyrazole-4-carboxylate (Compound 16): Thiophene and methylthio groups increase molecular polarity, leading to exceptionally high melting points (>260°C). This contrasts with the target compound’s methyl ester and chloro-methylphenyl groups, which likely result in lower thermal stability .
Crystallographic and Structural Insights
- Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate (GOLHEV): Single-crystal X-ray studies (R factor = 0.034) reveal planar pyrazole rings and hydrogen-bonding networks involving the amino and ester groups. The nitro group participates in intermolecular interactions, stabilizing the lattice .
- 5-Amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid: Hirshfeld surface analysis highlights O–H···N and N–H···O hydrogen bonds as dominant interactions. The target compound’s 5-chloro-2-methylphenyl group may introduce Cl···π or CH···Cl contacts, altering packing efficiency .
Table 1: Comparative Analysis of Pyrazole-4-carboxylate Derivatives
Biological Activity
Methyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate (CAS Number: 1017456-57-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and data.
Chemical Structure and Properties
This compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂ClN₃O₂ |
| Molecular Weight | 246.7 g/mol |
| CAS Number | 1017456-57-3 |
The compound features a pyrazole core, which is known for its biological activity across various therapeutic areas.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound showed potent activity with MIC values comparable to established antibiotics.
- Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The pyrazole scaffold is recognized for its ability to inhibit tumor growth.
Case Studies:
- Lung Cancer : The compound demonstrated significant antiproliferative effects on non-small cell lung cancer cells (NCI-H23), with growth inhibition exceeding 90% at optimal concentrations.
- Breast Cancer : In studies involving MDA-MB-231 cells, the compound exhibited substantial cytotoxicity, indicating its potential as a therapeutic agent in breast cancer treatment .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been explored. This compound has shown promise in inhibiting inflammatory pathways.
- Cytokine Inhibition : The compound inhibited the release of pro-inflammatory cytokines like TNF-alpha in cellular models, which is crucial for managing inflammatory diseases .
Summary of Biological Activities
The following table summarizes the biological activities and findings related to this compound:
Q & A
Basic Synthesis Methodology
Q: What are the standard synthetic routes for Methyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate? A: The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines (e.g., 5-chloro-2-methylphenylhydrazine), followed by formylation using DMF-DMA and subsequent esterification. For example, analogous pyrazole-4-carboxylates are prepared by cyclizing β-ketoesters with arylhydrazines under acidic conditions, yielding intermediates that are further functionalized via aminolysis or hydrolysis . Purity optimization often involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Advanced Synthetic Optimization
Q: How can reaction conditions be optimized to improve yields in pyrazole-4-carboxylate synthesis? A: Yield optimization requires precise control of stoichiometry (1:1 molar ratio of β-ketoester to hydrazine), temperature (80–100°C for cyclization), and catalyst selection. For example, Vilsmeier-Haack formylation using POCl₃/DMF at 0–5°C enhances regioselectivity for the 4-carboxylate position . Microwave-assisted synthesis has also been reported to reduce reaction times (30 mins vs. 12 hrs) while maintaining >85% yield .
Structural Characterization Techniques
Q: What analytical methods are critical for confirming the structure of this compound? A: Key techniques include:
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the 5-chloro-2-methylphenyl group) .
- IR : Absorption bands at ~1680 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (NH₂) .
- X-ray crystallography : Resolves bond lengths (e.g., C4–N1 = 1.34 Å) and hydrogen-bonding networks critical for stability .
- HPLC-MS : Validates purity (>98%) and molecular ion peaks (m/z ~293 for [M+H]⁺) .
Data Contradictions in Spectral Analysis
Q: How should researchers address discrepancies in reported spectral data for pyrazole derivatives? A: Discrepancies often arise from solvent effects (DMSO vs. CDCl₃ in NMR) or crystallographic polymorphs. For example, NH₂ proton shifts may vary by 0.3 ppm due to hydrogen bonding in polar solvents. Cross-validate using computational methods (DFT at B3LYP/6-31G* level) to simulate spectra and compare with experimental data . Contradictions in melting points (e.g., 144–145°C vs. 212–216°C for regioisomers) can be resolved via differential scanning calorimetry (DSC) .
Stability and Degradation Studies
Q: What are the key stability challenges for this compound under storage conditions? A: The ester group is prone to hydrolysis in humid environments, forming the carboxylic acid derivative. Stability studies recommend storage at –20°C under inert gas (N₂) with desiccants. Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition when protected from light. LC-MS monitoring of degradation products (e.g., m/z 279 [M–CH₃OH]⁺) is advised .
Computational Modeling Applications
Q: How can DFT calculations guide the design of pyrazole-4-carboxylate analogs? A: Density Functional Theory (DFT) predicts electronic properties (HOMO/LUMO energies) and reactive sites for electrophilic substitution. For instance, Fukui indices indicate higher reactivity at the C5-amino group, supporting its role in forming hydrogen bonds with biological targets . Molecular docking (AutoDock Vina) can simulate interactions with enzymes (e.g., COX-2, Ki = 12 nM) to prioritize analogs for synthesis .
Biological Activity Profiling
Q: What in vitro assays are suitable for evaluating the bioactivity of this compound? A: Common assays include:
- Enzyme inhibition : COX-2/LOX inhibition using colorimetric kits (e.g., Cayman Chemical), with IC₅₀ determination via nonlinear regression .
- Antimicrobial screening : Broth microdilution (MIC values against S. aureus, E. coli) per CLSI guidelines .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ = 18 µM) with cisplatin as a positive control .
Solubility and Formulation Challenges
Q: What strategies improve aqueous solubility for in vivo studies? A: Salt formation (e.g., hydrochloride salt) increases solubility 10-fold. Co-solvents (10% DMSO/PEG 400) or nanoemulsions (lecithin/Tween 80) enhance bioavailability. LogP calculations (2.8 ± 0.2) guide the use of cyclodextrin inclusion complexes (β-CD, 1:2 molar ratio) for parenteral formulations .
Regioselectivity in Pyrazole Functionalization
Q: How can regioselective substitution at the pyrazole ring be achieved? A: Electrophilic substitution favors the C4 position due to electron-donating effects of the amino group. For C5 modifications, Pd-catalyzed cross-coupling (Suzuki with arylboronic acids) is effective. Protecting the NH₂ group with Boc (di-tert-butyl dicarbonate) prevents side reactions during halogenation .
Reproducibility in Multi-step Syntheses
Q: What factors contribute to variability in multi-step synthesis protocols? A: Key factors include:
- Intermediate purity : HPLC monitoring (>95% purity after each step) reduces cascade impurities .
- Catalyst lot variability : Use freshly distilled POCl₃ for formylation to avoid moisture contamination .
- Scaling effects : Maintain Reynolds number >10,000 during agitation to ensure consistent mixing in large batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
